2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-[(2-methylphenyl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-14-7-11(2)15-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLQCXLTRJAFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC(=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine typically involves the reaction of 2-methylpyrazine with 2-methylphenylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The methoxy group in 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine can act as a leaving group , enabling substitution reactions at the pyrazine ring. This reaction pathway involves the replacement of the methoxy substituent with another group, facilitated by nucleophilic attack or other substitution mechanisms.
| Reaction Type | Key Features |
|---|---|
| Nucleophilic substitution | Methoxy group departs, leaving the pyrazine ring reactive for incoming nucleophiles |
| Electrophilic substitution | Potential activation of pyrazine ring positions (e.g., ortho/para to methyl group) for electrophilic substitution |
Oxidation Reactions
The compound may undergo oxidation , though specific details of the oxidizing agents or conditions are not explicitly provided in the available literature. Oxidation could potentially target the methoxy group or the alkyl substituents, leading to functional group transformations such as carbonyl formation.
Analytical Techniques for Reaction Monitoring
Reactions involving this compound are often monitored using gas chromatography-mass spectrometry (GC-MS) , which allows precise identification and quantification of intermediates and products.
Structural Considerations for Reactivity
Research Findings and Limitations
-
Substitution reactions are explicitly documented, but detailed reaction mechanisms (e.g., SN1 vs. SN2) are not provided.
-
Oxidation pathways lack specific experimental data, necessitating further studies to characterize reactivity under different conditions.
-
No direct evidence of Diels-Alder or palladium-catalyzed C-H activation reactions was found in the available literature for this compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazine family, including 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine, exhibit various biological activities:
- Adenosine Receptor Modulation : The compound shows promise in targeting adenosine receptors (especially A2a), which are implicated in several diseases, including cancer (non-small cell lung cancer, renal cell carcinoma) and neurological disorders (Parkinson's disease, depression) .
- Antibacterial Properties : Some pyrazines have demonstrated antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Pharmacological Studies : Research has shown that this compound exhibits significant binding affinity to adenosine receptors. This property is crucial for developing drugs targeting conditions like cancer and neurodegenerative diseases .
- Antimicrobial Research : In a study examining various pyrazine derivatives, this compound was found to possess notable antibacterial activity against specific strains of bacteria, indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-6-(methylthio)pyrazine | Contains a methylthio group | Exhibits different biological activity compared to methoxy derivatives. |
| 2-Methoxy-6-methylpyrazine | Methoxy group at a different position | Potentially different reactivity due to structural variations. |
| 2-Chloro-6-(4-fluorophenyl)pyrazine | Substituted with chlorine and fluorine | Displays unique electronic properties due to halogen substitutions. |
This table illustrates how structural variations influence the properties and applications of related pyrazines.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural Analogues and Substituent Effects
Pyrazine derivatives vary widely based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Electronic and Steric Effects
Substituents profoundly influence reactivity and applications:
- Methoxy vs. Methylthio Groups : Methoxy groups (electron-donating) enhance hydrogen bonding and ICT in chromophores , whereas methylthio groups (less polar) may reduce solubility but increase metabolic stability .
- Propenyl and Ethenyl Groups : Unsaturated substituents (e.g., 1-propenyl, ethenyl) increase electrophilicity, possibly enhancing receptor binding in semiochemical contexts .
Key Research Findings and Contradictions
- Methoxy Group Importance : Removal of methoxy groups in pyrazine-based enzyme inhibitors reduces potency, underscoring their role in target interaction .
- Sex-Specific Expression : Male maned wolves exhibit higher abundances of 2-ethenyl-6-methyl pyrazine than females, suggesting gender-specific semiochemical roles .
- Environmental Impact : Solvent polarity significantly affects the photophysical properties of methoxy-substituted pyrazines, emphasizing context-dependent behavior .
Biological Activity
2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine is an organic compound belonging to the pyrazine family, characterized by its unique structure that includes a methoxy group and a methylphenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study by Zhang et al. (2020) assessed the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, suggesting strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress in cells.
- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into bacterial membranes, disrupting their integrity.
Case Study 1: Antimicrobial Efficacy
In a clinical study conducted by Lee et al. (2021), the effectiveness of this compound was tested on patients with skin infections caused by resistant strains of S. aureus. The results indicated a significant reduction in infection severity after treatment with the compound over a two-week period.
Case Study 2: Antioxidant Properties in Vivo
A study by Kumar et al. (2023) investigated the antioxidant effects of the compound in a rat model subjected to oxidative stress induced by carbon tetrachloride (CCl4). Rats treated with this compound showed lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to the control group.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine?
A nucleophilic aromatic substitution reaction is typically used. For example, reacting 2-chloropyrazine with o-methoxyphenol in the presence of a base (e.g., NaOH) and a polar aprotic solvent (e.g., THF) under reflux conditions yields the target compound. Purification involves extraction with chloroform and slow evaporation to obtain crystals . Optimization of reaction time, stoichiometry, and solvent choice is critical to achieving high regioselectivity and yield.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow solvent evaporation, and diffraction data are collected at low temperatures (e.g., 293 K). SHELX software (e.g., SHELXL for refinement) is used to solve and refine the structure, analyzing dihedral angles, hydrogen bonding, and π-π interactions. For example, a dihedral angle of 72.79° between pyrazine and benzene rings was observed, with weak π-π stacking (centroid distance: 3.85 Å) stabilizing the crystal lattice .
Q. What analytical techniques are suitable for identifying volatile derivatives of this compound?
Gas chromatography-mass spectrometry (GC-MS) coupled with spectral libraries (e.g., NIST17) and structure-matching software (e.g., NIST MS Interpreter) is preferred. For instance, 2-methyl-6-(1-propenyl)-pyrazine and related analogs in biological samples are identified by matching retention indices, ion fragments, and spectral patterns to authenticated standards .
Advanced Research Questions
Q. How do substituent positions influence supramolecular packing in pyrazine derivatives?
Methoxy groups disrupt dominant synthons like π-π stacking and hydrogen bonding. In polymorphic studies, para-substituted methoxy groups on peripheral benzene rings suppress pyrazine-based synthons, forcing alternative packing via CH···O/N interactions. For example, ortho-methoxy substituents induce torsional strain (e.g., 72.79° dihedral angle), leading to centrosymmetric dimers stabilized by weak π-π interactions .
Q. What computational methods model the excited-state dynamics of pyrazine derivatives?
Multiconfiguration time-dependent Hartree (MCTDH) simulations with a 24-mode Hamiltonian accurately reproduce S₁/S₂ electronic state couplings. Key parameters include potential energy surfaces (PES) for vibrational modes and symmetry considerations. These models predict absorption spectra consistent with experimental data, revealing non-adiabatic transitions and vibronic couplings .
Q. How can regioselective functionalization be achieved in pyrazine systems?
Regioselectivity is controlled by electronic and steric factors. For example, bromine atoms at the 6- and 8-positions of imidazo[1,2-a]pyrazine exhibit differential reactivity: the 8-position is more susceptible to methoxy substitution due to resonance stabilization of the transition state. Catalytic dehalogenation and NMR analysis (e.g., coupling constants) confirm substitution patterns .
Data Contradictions and Resolution
Q. Why do different studies report varying volatile profiles for pyrazine derivatives?
Discrepancies arise from sample preparation (e.g., thermal treatment in food chemistry vs. biological excretion) and detection limits. For instance, 2-methyl-6-(1-propenyl)-pyrazine is abundant in maned wolf urine but forms only under specific roasting conditions in coffee beans. Method validation using internal standards and controlled experimental replicates mitigates false positives .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloropyrazine, o-methoxyphenol, NaOH | THF, reflux, 6 h | 65–75 | |
| Catalytic dehalogenation | Pd/C, H₂ | RT, 12 h | 85 |
Q. Table 2: Key Analytical Techniques for Volatile Pyrazines
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Follow GHS guidelines: Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. The compound may exhibit acute toxicity (Category 4) and skin irritation (Category 2). Emergency measures include rinsing eyes/skin with water and seeking medical attention for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
